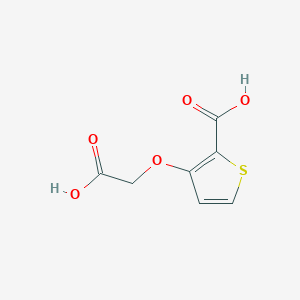![molecular formula C22H13N3O B14355288 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-66-8](/img/structure/B14355288.png)
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group attached to a phenyl ring, which is further connected to an indole ring system.
Vorbereitungsmethoden
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Analyse Chemischer Reaktionen
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and muscle wasting disorders
Industry: It is used in the development of new chemical processes and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as the androgen receptor. As a selective androgen receptor modulator (SARM), it binds to the androgen receptor and modulates its activity, leading to various biological effects. This interaction can influence pathways involved in muscle growth, bone density, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is similar to other selective androgen receptor modulators (SARMs) like enobosarm (also known as ostarine) and other compounds with cyanophenoxy groups. its unique structure provides distinct properties and potential applications. Similar compounds include:
Enobosarm (Ostarine): Known for its use in muscle wasting disorders and cancer research.
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile: Another compound with a similar structure but different positional isomers.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90178-66-8 |
|---|---|
Molekularformel |
C22H13N3O |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[3-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-5-8-19(9-6-15)26-20-3-1-2-17(11-20)22-12-18-7-4-16(14-24)10-21(18)25-22/h1-12,25H |
InChI-Schlüssel |
LRWWROIXDNGKLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C3=CC4=C(N3)C=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
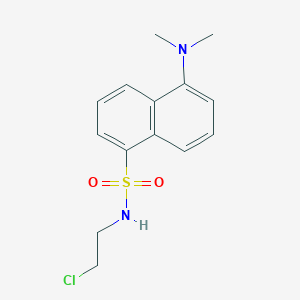

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
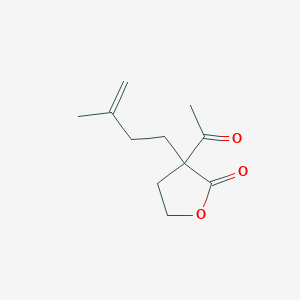

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
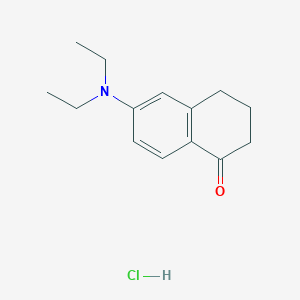
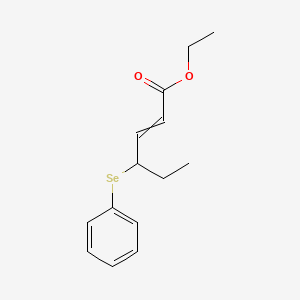
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
